

Unveiling the Enantiomer-Specific Activity of (R)-BAY1238097: A Technical Overview

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Compound of Interest		
Compound Name:	(R)-BAY1238097	
Cat. No.:	B8081516	Get Quote

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This technical guide provides an in-depth analysis of the enantiomer-specific activity of **(R)-BAY1238097**, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, impact on key signaling pathways, and relevant experimental protocols, with a focus on the stereospecific nature of its biological activity.

Core Concepts: The Significance of Enantioselectivity

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even contribute to adverse effects. The development of single-enantiomer drugs is a critical aspect of modern drug discovery, aiming to optimize efficacy and safety. While direct comparative data for the (R) and (S) enantiomers of BAY1238097 is not publicly available, the well-documented enantioselective synthesis of its key intermediate strongly indicates that the biological activity resides in a single enantiomer.

Mechanism of Action: BET Inhibition



BAY1238097 exerts its anti-neoplastic effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.

By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, BAY1238097 prevents their interaction with histones. This disruption of chromatin remodeling leads to the suppression of the expression of key growth-promoting genes, ultimately inhibiting tumor cell proliferation. A critical target of BET inhibitors is the MYC oncogene, which is a key driver in many human cancers.

Quantitative Analysis of BET Inhibition

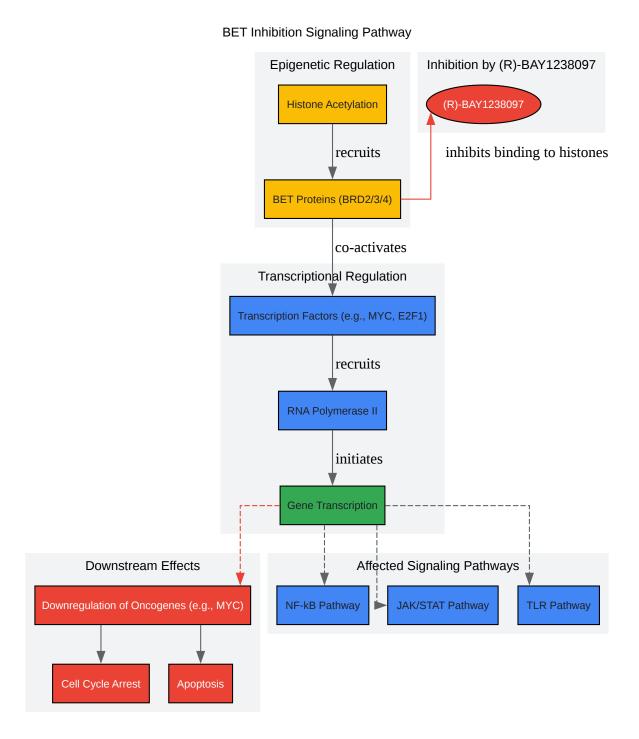
While specific data for the (R)-enantiomer is not detailed in the available literature, studies on BAY1238097 have demonstrated its potent inhibitory activity against BET proteins. The following table summarizes the available quantitative data for the compound.

Assay Type	Target	IC50 (nM)	Reference
TR-FRET	BET BRD4 (BD1)	< 100	INVALID-LINK
NanoBRET Cell- Based	BRD4	63	INVALID-LINK
NanoBRET Cell- Based	BRD3	609	INVALID-LINK
NanoBRET Cell- Based	BRD2	2430	INVALID-LINK
Anti-proliferation	Lymphoma Cells	70 - 208	INVALID-LINK

Signaling Pathways Modulated by (R)-BAY1238097

The inhibition of BET proteins by **(R)-BAY1238097** leads to the downregulation of several critical signaling pathways implicated in cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 targets the NF-κB, TLR, and JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.







Enantioselective Synthesis of a Key Intermediate Prochiral Benzodiazepine Substrate High-throughput screening **Catalyst Screening** Ir-based catalyst with chiral bisphosphine **Asymmetric Hydrogenation** Crude product Crystallization 99% ee (S)-Benzodiazepine Intermediate **Final Product Synthesis** (R)-BAY1238097

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References

- 1. BAY1238097 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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